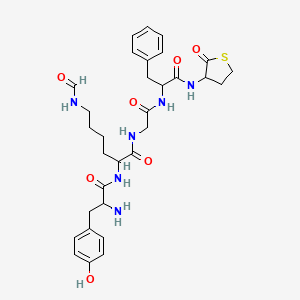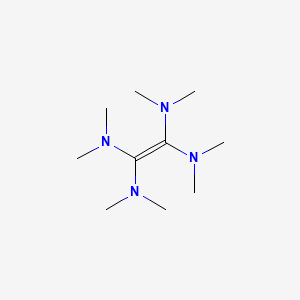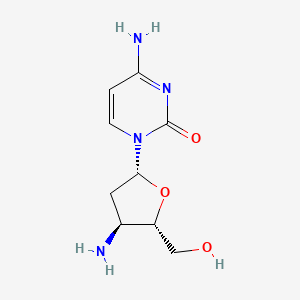![molecular formula C25H34ClN5O3 B1198123 1-adamantyl-[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]methanone hydrochloride CAS No. 99899-46-4](/img/structure/B1198123.png)
1-adamantyl-[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]methanone hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-(1-Adamantane carbonyl)piperazinyl)-4-amino-6,7-dimethoxyquinazoline hydrochloride is a complex organic compound that combines the structural features of adamantane, piperazine, and quinazoline. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in the treatment of various diseases.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(1-Adamantane carbonyl)piperazinyl)-4-amino-6,7-dimethoxyquinazoline hydrochloride typically involves multiple steps, starting with the preparation of the adamantane carbonyl derivative
Adamantane Carbonyl Derivative Preparation: The adamantane carbonyl derivative can be synthesized through the oxidation of adamantane using reagents such as potassium permanganate or chromium trioxide.
Piperazine Ring Introduction: The piperazine ring is introduced through a nucleophilic substitution reaction, where the adamantane carbonyl derivative reacts with piperazine under basic conditions.
Quinazoline Core Formation: The quinazoline core is formed through a cyclization reaction involving the piperazine-adamantane intermediate and appropriate reagents such as formamide or ammonium formate.
Hydrochloride Salt Formation: The final compound is converted to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, pressure, and concentration of reagents, as well as employing purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-(1-Adamantane carbonyl)piperazinyl)-4-amino-6,7-dimethoxyquinazoline hydrochloride can undergo various chemical reactions, including:
Oxidation: The adamantane moiety can be further oxidized to introduce additional functional groups.
Reduction: The quinazoline core can be reduced under specific conditions to modify its electronic properties.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides or acyl chlorides under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the adamantane moiety can lead to the formation of carboxylic acids or ketones, while substitution reactions on the piperazine ring can introduce various alkyl or acyl groups.
Wissenschaftliche Forschungsanwendungen
2-(4-(1-Adamantane carbonyl)piperazinyl)-4-amino-6,7-dimethoxyquinazoline hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and neurological disorders.
Industry: Utilized in the development of new materials with unique properties, such as enhanced stability or reactivity.
Wirkmechanismus
The mechanism of action of 2-(4-(1-Adamantane carbonyl)piperazinyl)-4-amino-6,7-dimethoxyquinazoline hydrochloride involves its interaction with specific molecular targets in the body. The adamantane moiety is known for its ability to interact with lipid membranes, potentially altering their properties. The piperazine ring can interact with various receptors and enzymes, while the quinazoline core is known for its ability to inhibit certain kinases involved in cell signaling pathways. Together, these interactions can lead to the modulation of cellular processes such as proliferation, apoptosis, and differentiation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Adamantanamine: Known for its antiviral properties.
4-(1-Adamantyl)phenol: Studied for its potential antioxidant effects.
2-(4-(1-Adamantyl)phenyl)ethanol: Investigated for its potential use in drug delivery systems.
Uniqueness
2-(4-(1-Adamantane carbonyl)piperazinyl)-4-amino-6,7-dimethoxyquinazoline hydrochloride is unique due to its combination of structural features from adamantane, piperazine, and quinazoline. This unique structure allows it to interact with a wide range of molecular targets, making it a versatile compound for various scientific research applications.
Eigenschaften
CAS-Nummer |
99899-46-4 |
|---|---|
Molekularformel |
C25H34ClN5O3 |
Molekulargewicht |
488 g/mol |
IUPAC-Name |
1-adamantyl-[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]methanone;hydrochloride |
InChI |
InChI=1S/C25H33N5O3.ClH/c1-32-20-10-18-19(11-21(20)33-2)27-24(28-22(18)26)30-5-3-29(4-6-30)23(31)25-12-15-7-16(13-25)9-17(8-15)14-25;/h10-11,15-17H,3-9,12-14H2,1-2H3,(H2,26,27,28);1H |
InChI-Schlüssel |
HCJVAJSDWNZAJR-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)C45CC6CC(C4)CC(C6)C5)N)OC.Cl |
Kanonische SMILES |
COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)C45CC6CC(C4)CC(C6)C5)N)OC.Cl |
Key on ui other cas no. |
99899-46-4 |
Synonyme |
2-(4-(1-adamantane carbonyl)piperazinyl)-4-amino-6,7-dimethoxyquinazoline HCl SM 911 SM-911 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![o-Ethyl S-[2-(ethylsulfanyl)ethyl] methylphosphonothioate](/img/structure/B1198041.png)












